1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole
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Overview
Description
Preparation Methods
The synthesis of 1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-mercaptobenzimidazole with benzyl chloride to form 2-benzylthio-benzimidazole. This intermediate is then reacted with phenylhydrazine and triethyl orthoformate to yield the desired triazolobenzimidazole compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazolobenzimidazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is attributed to its ability to inhibit the activity of certain kinases involved in cell proliferation and survival. The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . Additionally, its antimicrobial activity is believed to result from its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activities and has shown promise as an anticancer agent.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Noted for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H16N4S |
---|---|
Molecular Weight |
356.4g/mol |
IUPAC Name |
1-benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C21H16N4S/c1-3-9-16(10-4-1)15-26-21-23-22-20-24(17-11-5-2-6-12-17)18-13-7-8-14-19(18)25(20)21/h1-14H,15H2 |
InChI Key |
LDIUIRRJTLICIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3C5=CC=CC=C5 |
Origin of Product |
United States |
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